Pradimicin FB
Description
Structure
2D Structure
Properties
CAS No. |
131426-61-4 |
|---|---|
Molecular Formula |
C35H36N2O15 |
Molecular Weight |
724.7 g/mol |
IUPAC Name |
(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5R,6R)-3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C35H36N2O15/c1-10-5-16-22(28(43)19(10)33(47)37-17(9-38)34(48)49)21-14(27(42)32(16)52-35-31(46)30(45)24(36-3)11(2)51-35)8-15-23(29(21)44)26(41)13-6-12(50-4)7-18(39)20(13)25(15)40/h5-8,11,17,24,27,30-32,35-36,38-39,42-46H,9H2,1-4H3,(H,37,47)(H,48,49)/t11-,17-,24+,27+,30+,31-,32+,35+/m1/s1 |
InChI Key |
YLKHGLQUCDIHFA-VKUZSMOCSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)NC |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)NC |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)NC |
Other CAS No. |
131426-61-4 |
Synonyms |
Pradimicin FB |
Origin of Product |
United States |
Origin and Biosynthetic Pathways of Pradimicin Fb
Microbial Producers and Fermentation Considerations
Actinomadura species are the key microbial producers of pradimicin compounds. The production of these antibiotics is achieved through fermentation processes.
Several species and strains of Actinomadura have been identified as producers of pradimicins. Notably, Actinomadura hibisca strain P157-2 is known to produce potent antifungal pradimicins, including pradimicin A. nih.govresearchgate.netasm.orgresearchgate.netamazonaws.comnih.govcsic.esnih.govnih.gov Actinomadura spinosa strain AA0851 has been identified as a producer of pradimicin S, and also produces pradimicin FB as a minor product. researchgate.netnih.govdoi.orgresearchgate.netsemanticscholar.org Another strain, Actinomadura verrucosospora subsp. neohibisca, also produces pradimicin congeners. amazonaws.comdoi.org Different strains within the Actinomadura genus can produce varying profiles of pradimicin analogs. researchgate.net
Here is a table summarizing some Actinomadura strains and their associated pradimicin production:
| Actinomadura Strain | Key Pradimicin(s) Produced | Notes |
| Actinomadura hibisca P157-2 | Pradimicin A, Pradimicins | Potent antifungal producers. nih.govasm.orgresearchgate.netamazonaws.comnih.govnih.gov |
| Actinomadura spinosa AA0851 | Pradimicin S, this compound | This compound is a minor product. researchgate.netnih.govdoi.orgresearchgate.netsemanticscholar.org |
| Actinomadura verrucosospora subsp. neohibisca | Pradimicin L, Pradimicin FL | Produces pradimicin congeners. researchgate.netamazonaws.comdoi.org |
| Actinomadura sp. AB 1236 | BMY-28960, desxylosyl BMY-28960 | Found suitable for mass production. google.com |
Optimizing fermentation conditions is crucial for enhancing pradimicin production. Studies have investigated the impact of different carbon and nitrogen sources on the yield of pradimicins. For instance, glycerol (B35011) has been found to be a favored carbon source for pradimicin production in Actinomadura hibisca P157-2. researchgate.net Various nitrogen sources have also been evaluated for their effect on production in batch fermentation. researchgate.net Metabolic engineering approaches, such as the overexpression of regulatory genes like metK1-sp and afsR-sp, have been employed in Actinomadura hibisca P157-2 to increase pradimicin production. researchgate.netnih.gov Recombinant strains harboring these genes showed significantly enhanced pradimicin yields compared to the parental strain. researchgate.netnih.gov
Directed Biosynthesis Strategies for this compound and Analogs
Directed biosynthesis involves manipulating the microbial fermentation process, often through the addition of exogenous precursors, to favor the production of specific pradimicin analogs.
The addition of exogenous precursors to the culture medium can lead to the directed production of specific pradimicin derivatives. A notable example is the addition of D-serine. Exogenous addition of D-serine to the culture of Actinomadura spinosa AA0851 resulted in the directed production of pradimicin FS, a D-serine analog of pradimicin S, alongside this compound. researchgate.netresearchgate.netcsic.esnih.govnih.govdoi.orgresearchgate.netplos.org Similarly, pradimicins FA-1 and FA-2, which are D-serine analogs of pradimicins A and C, were produced by adding D-serine to the culture medium of Actinomadura hibisca. nih.gov This indicates that the producing organism can incorporate exogenous D-serine into the pradimicin structure, substituting the naturally occurring D-alanine moiety. nih.gov
Deriving resistant strains can be a strategy to enhance the production of certain pradimicin analogs. For example, pradimicin FS was produced in higher yields by the derivation of ferrous sulfate-resistant strains from Actinomadura spinosa AA0851. researchgate.netnih.govdoi.orgsemanticscholar.org Additionally, the introduction of ABC transporter genes, pdmR1 and pdmR2, into Actinomadura hibisca P-1752 resulted in recombinant strains with increased resistance to pradimicin and significantly enhanced pradimicin production. fao.org These genes are thought to act as resistance mechanisms by pumping pradimicin out of the cell. fao.org
Elucidation of Biosynthetic Precursors and Intermediate Pathways
The biosynthesis of pradimicins involves a complex pathway characteristic of aromatic polyketides. Pradimicins are considered angucycline antibiotics, possessing a tetracyclic ben(a)anthracene aglycone system. amazonaws.com The core structure is assembled by a type II polyketide synthase (PKS) from an acetyl starter unit and multiple malonyl-CoA extender units. amazonaws.compnas.org This polyketide backbone undergoes subsequent modifications catalyzed by various enzymes, including cyclases, aromatases, hydroxylases, methyltransferases, and glycosyltransferases, to yield the final pradimicin structure. amazonaws.comnih.govpnas.org
Isotope labeling experiments have been instrumental in elucidating the biosynthetic origin of pradimicins, revealing that pradimicin A is a dodecaketide. amazonaws.com The D-alanine moiety in pradimicin A is directly incorporated from D-alanine. nih.gov The methyl groups are derived from S-adenosylmethionine. nih.gov Enzymes involved in sugar biosynthesis and glycosylation, such as those encoded by pdmQ and pdmS genes, are also part of the pradimicin biosynthetic gene cluster. amazonaws.comnih.gov Specific enzymes like PdmN have been identified as amino acid ligases responsible for incorporating the D-alanine moiety. nih.govacs.org Cytochrome P450 enzymes, PdmJ and PdmW, are involved in introducing hydroxyl groups at specific positions on the aglycone. nih.gov The biosynthetic pathway involves a series of cyclization and aromatization steps of the poly-β-ketone intermediate. biorxiv.org While the complete biosynthetic pathway for this compound specifically is not as extensively detailed as for pradimicin A, it is understood to share many common steps and enzymes with the biosynthesis of other pradimicins, given its identification as deglucosylpradimicin FL. nih.govdoi.org
Here is a table of some identified enzymes and their roles in pradimicin biosynthesis:
| Enzyme/Gene | Putative Role in Biosynthesis |
| PdmA, PdmB, PdmC, PdmD, PdmG, PdmH, PdmK, PdmL | Synthesis of the pentangular intermediate G-2A (Type II PKS components and associated enzymes) nih.govbiorxiv.org |
| PdmJ, PdmW | Cytochrome P450 hydroxylases introducing hydroxyl groups nih.gov |
| PdmN | Amino acid ligase incorporating the D-alanine moiety nih.govacs.org |
| PdmQ, PdmS | Enzymes related to sugar biosynthesis and glycosylation amazonaws.comnih.gov |
| PdmR1, PdmR2 | ABC transporters potentially involved in resistance and export fao.org |
Polyketide and Saccharide Precursors Integration
The foundation of the pradimicin structure, the aglycone, is built from a polyketide chain. Isotope labeling experiments have established that the aglycone moiety of pradimicin A, a closely related analog, is derived from one unit of alanine (B10760859) and twelve units of acetate, condensed in a head-to-tail fashion characteristic of polyketide biogenesis. researchgate.net This indicates the integration of both amino acid and polyketide precursors.
Following the formation of the polyketide backbone and its subsequent cyclization and modification to form the aglycone, sugar moieties are attached. Pradimicins are glycosylated compounds, and the presence of sugars is crucial for their biological activities. nih.govnih.govebi.ac.uknih.gov The specific sugar moieties and their attachment points contribute to the diversity within the pradimicin family. This compound contains a sugar moiety linked to the aglycone. ontosight.ai
Pathways leading to Pradimicin A Aglycone and Analogs
The biosynthesis of the pradimicin aglycone involves a minimal type II PKS, consisting of ketosynthase α (KSα), ketosynthase β (KSβ, also known as chain-length factor), and an acyl carrier protein (ACP). amazonaws.comnih.gov These core enzymes are responsible for the assembly of the nascent polyketide chain. The pradimicin gene cluster contains genes prmA, prmB, and prmC encoding these minimal PKS components. amazonaws.com
Following the action of the minimal PKS, the polyketide chain undergoes regiospecific folding and cyclization catalyzed by aromatase and cyclase enzymes to form the characteristic angular aromatic ring structures. amazonaws.comnih.gov Further modifications, including oxidation, reduction, methylation, and glycosylation, lead to the mature pradimicin aglycone and its various analogs. amazonaws.comnih.gov Studies using blocked mutants and bioconversion experiments with pradimicin A aglycone and its analogs have helped elucidate the biosynthetic steps and the interconversion between different pradimicin forms. nih.govnih.gov
Genetic Basis of Biosynthesis: Enzyme Systems and Gene Clusters
The biosynthesis of pradimicins is controlled by a dedicated gene cluster found in the producing Actinomadura strains. The pradimicin gene cluster from A. hibisca P157-2 has been cloned and sequenced, revealing a 39-kb DNA segment containing 28 open reading frames (ORFs) involved in the biosynthetic pathway. amazonaws.comnih.gov This cluster encodes the type II PKS, enzymes for sugar biosynthesis and tailoring, and resistance proteins. amazonaws.comnih.gov
Role of Key Biosynthetic Enzymes (e.g., Cytochrome P450 Hydroxylases)
The pradimicin biosynthetic gene cluster encodes a variety of tailoring enzymes that modify the polyketide backbone and attached moieties. Cytochrome P450 (CYP) monooxygenases are among these crucial enzymes, catalyzing hydroxylation reactions. nih.govusu.edunih.gov In pradimicin biosynthesis, PdmJ and PdmW have been characterized as cytochrome P450 hydroxylases responsible for introducing hydroxyl groups at specific positions on the aglycone structure, specifically at C-5 and C-6. nih.govebi.ac.ukusu.edunih.gov Research indicates that these two enzymes can work synergistically to efficiently produce dihydroxylated intermediates. nih.govebi.ac.uk Other putative monooxygenases, such as PrmE, PrmH, and PrmI, are also present in the gene cluster and share homology with enzymes in other angucyclic polyketide pathways. amazonaws.com
Glycosyltransferase and Methyltransferase Involvement
Glycosyltransferases play a critical role in attaching the sugar moieties to the pradimicin aglycone. The pradimicin gene cluster contains genes pdmS and pdmQ, which encode O-glycosyltransferases responsible for the sequential addition of sugars. researchgate.netnih.govnih.govusu.edu PdmS is responsible for the initial glycosylation step, attaching the first sugar moiety (4',6'-dideoxy-4'-amino-D-galactose or 4',6'-dideoxy-4'-methylamino-D-galactose) to the 5-OH group of the aglycone. researchgate.netnih.govnih.gov PdmQ then catalyzes the addition of the second sugar moiety (D-xylose) to the first sugar. researchgate.netnih.govnih.gov
Methyltransferases are also involved in tailoring the pradimicin structure. PdmF has been identified as a C-11 O-methyltransferase, responsible for the methoxy (B1213986) group at the C-11 position of the aglycone. usu.edunih.gov Another methyltransferase, PdmT, has been confirmed as a C-7 O-methyltransferase, suggesting a pathway involving methylation at C-7 followed by a potential "flip" to C-14 during biosynthesis. usu.edunih.gov Additionally, PdmO is an N-methyltransferase that specifically methylates the 4'-NH2 group of the amino sugar moiety. nih.govnih.govusu.edu
Comparative Genomics of Pradimicin Biosynthetic Gene Clusters
Comparative genomic analysis of the pradimicin biosynthetic gene cluster with those of other angucyclic polyketides, such as rubromycin, griseorhodin, and fredericamycin, has revealed strong similarities in their biosynthetic machinery. amazonaws.comnih.gov This suggests a conserved evolutionary origin for the biosynthesis of these structurally related compounds. The organization and content of the pradimicin gene cluster, including the presence of genes encoding type II PKS components, sugar biosynthesis enzymes, and tailoring enzymes, align with the genetic architecture observed in other angucycline biosynthetic pathways. amazonaws.com
Key Enzymes and Their Putative Functions in Pradimicin Biosynthesis
| Enzyme Name | Gene | Putative Function |
| PdmA | prmA | Ketosynthase α (KSα) - Minimal PKS component |
| PdmB | prmB | Ketosynthase β (KSβ) - Chain Length Factor |
| PdmC | prmC | Acyl Carrier Protein (ACP) |
| PdmJ | pdmJ | Cytochrome P450 Hydroxylase (C-5 hydroxylation) |
| PdmW | pdmW | Cytochrome P450 Hydroxylase (C-6 hydroxylation) |
| PdmS | pdmS | O-Glycosyltransferase (attachment of first sugar) |
| PdmQ | pdmQ | O-Glycosyltransferase (attachment of second sugar) |
| PdmF | pdmF | O-Methyltransferase (C-11 methylation) |
| PdmT | pdmT | O-Methyltransferase (C-7 methylation) |
| PdmO | pdmO | N-Methyltransferase (amino sugar methylation) |
| PdmN | pdmN | Amino acid ligase (D-alanine incorporation) |
| PdmD, PdmK, PdmL | - | Cyclases |
| PdmH | - | Monooxygenase (involved in aglycone formation) |
| PdmG | - | Ketoreductase |
This table summarizes the roles of some key enzymes identified in the pradimicin biosynthetic pathway based on genetic and biochemical studies. amazonaws.comnih.govresearchgate.netnih.govebi.ac.uknih.govusu.edunih.govnih.gov
Structure Activity Relationship Sar Studies and Derivative Research
Role of the Sugar Moiety in Biological Activity and Specificity
The sugar moiety is a critical determinant of the biological activity and specificity of pradimicins. These compounds are unique in their ability to bind specifically to sugars, particularly mannose residues, in a Ca2+-dependent manner nih.govasm.orgcsic.es. This lectin-mimic binding is central to their mechanism of action against various pathogens, including fungi and enveloped viruses like HIV nih.govasm.org.
Modifications to the sugar part of pradimicins have been shown to impact their antifungal activity. Studies involving glycosidations of the aglycones or chemical transformations of natural pradimicins have clarified the role of specific sugar residues nih.gov. For instance, the 5-O-(6-deoxy-beta-D-sugar) is considered essential for antifungal activity nih.gov. Derivatives with modifications such as 2'-epi, 3'-oxo, and 4'-deoxy sugar moieties have been reported to retain activity against yeasts nih.gov.
Impact of Specific Amino Acid Substitutions on Biological Profiles
The amino acid attached to the benzo[a]naphthacenequinone core also influences the biological profiles of pradimicins. Different amino acid substitutions lead to the formation of various pradimicin analogs with potentially altered activities.
D-Serine Analogs (e.g., Pradimicin FS, Pradimicin FA-1, FA-2)
Pradimicin FS is a D-serine analog of pradimicin S nih.govdoi.org. It was produced by the exogenous addition of D-serine to Actinomadura spinosa AA0851 nih.govdoi.org. Pradimicin FS has been reported to exhibit equivalent syncytium formation inhibition activity and in vitro and in vivo antifungal activities compared to pradimicin S nih.govdoi.org. Pradimicins FA-1 and FA-2 are also described as D-serine analogs of pradimicins A and C, respectively csic.esjst.go.jp. These findings suggest that substituting the amino acid with D-serine can maintain or influence the biological potency of the resulting pradimicin analog.
Glycine (B1666218) Analogs (e.g., Pradimicin D, E)
Pradimicins D and E are glycine analogs of Pradimicin A and Pradimicin C, respectively jst.go.jprhhz.net. These analogs were identified from cultures of Actinomadura hibisca P157-2 rhhz.net. The presence of glycine instead of other amino acids at this position contributes to the structural diversity within the pradimicin family rhhz.net.
Influence of Terminal Sugar Modifications on Solubility and Activity
Modifications to the terminal sugar moiety of pradimicins can significantly impact their physicochemical properties, such as solubility, and their biological activities.
Sulfated Glucose Derivatives (e.g., Pradimicin S)
Pradimicin S (PRM-S) is a notable example of a pradimicin derivative with a modified terminal sugar. It is a highly water-soluble, negatively charged derivative of pradimicin A (PRM-A) in which the terminal xylose moiety is replaced by 3-sulfated glucose nih.govasm.orgresearchgate.net. This sulfation significantly enhances its water solubility compared to pradimicin A, which has limited solubility asm.org.
Pradimicin S has demonstrated potent antiviral activity, particularly against HIV, by binding to the viral envelope glycoprotein (B1211001) gp120 in a Ca2+-dependent manner asm.orgresearchgate.net. Its anti-HIV activity and gp120-binding properties can be reversed by the presence of an (α-1,2)mannose trimer, consistent with the known binding of pradimicins to high-mannose-type glycans asm.org. Pradimicin S has also shown trypanocidal activity in vitro and in vivo nih.govcsic.es.
The increased solubility of pradimicin S, due to the sulfated glucose moiety, makes it a more promising candidate for systemic use compared to less soluble pradimicin analogs asm.org.
Xylose-containing Derivatives (e.g., Pradimicin A)
The presence and modification of sugar moieties, including xylose, significantly influence the biological activity of pradimicins. Pradimicin A, a prominent member of this class, is characterized as a disaccharide derivative nih.gov. Investigations into xylose-containing derivatives have revealed insights into the structural requirements for antifungal activity.
Studies have identified pradimicin analogs with L-xylose substitutions. For instance, 11-O-L-xylosylpradimicin H and 11-O-L-xylosylpradimicin FH were obtained as 11-O-L-xylosyl homologs by feeding the Actinomadura strain A3798 with pradimicin H and pradimicin FH as substrates bocsci.com. Similarly, pradimicin T1 and pradimicin T2 were isolated and structurally characterized by the presence of an L-xylose substitution at the C-11 hydroxyl group on their backbone bocsci.comuni.lu. Pradimicin T1 demonstrated broader in vitro antifungal activity compared to pradimicin T2 against most fungi and yeasts bocsci.com.
Furthermore, research on D-xylose-modified pradimicin derivatives has shown that some of these compounds retain antifungal activity comparable to that of pradimicin A nih.gov. Pradimicin FA-1 is another analog that contains both an N-methylamino sugar and D-xylose tiiips.com. The replacement of the terminal xylose moiety in pradimicin A with 3-sulfated glucose results in pradimicin S, a highly water-soluble derivative tiiips.comscispace.com. These findings collectively highlight the impact of the xylose moiety and other sugar residues on the biological profile of pradimicin derivatives.
Deglycosylated and Aglycone Analogs (e.g., Pradimicin FB as Deglucosylpradimicin FL)
Alterations to the glycosylation pattern of pradimicins, including deglycosylation, can lead to analogs with modified biological properties. This compound is a notable example in this category, specifically identified as deglucosylpradimicin FL. This indicates that this compound is structurally related to Pradimicin FL but lacks a glucose sugar moiety.
This compound has been observed as a minor product during the directed production of pradimicin FS. This occurred when D-serine was exogenously added to the culture of Actinomadura spinosa AA0851. The co-production of this compound alongside pradimicin FS in this context suggests a relationship in their biosynthetic pathways or isolation procedures. While pradimicin FS showed comparable syncytium formation inhibition and antifungal activities to pradimicin S, the specific activities of this compound as a deglucosylated analog have been investigated in relation to its structural difference from pradimicin FL. Studies comparing the aggregation behavior of this compound with other pradimicin antibiotics, such as pradimicin T2 and BMY-28864, which share the same aglycone moiety but differ in sugar substituents, have been conducted to understand the influence of glycosylation on their properties uni.lu.
Rational Design and Synthesis of Novel Pradimicin Analogs with Enhanced Specificity or Potency
Rational design and synthesis efforts aim to create novel pradimicin analogs with improved pharmacological profiles, such as enhanced specificity or potency, often guided by SAR studies. Modifications to both the sugar and amino acid components of the pradimicin structure have been explored.
The sugar part of pradimicins has been modified through glycosidations of the aglycones or chemical transformations of the natural compounds nih.gov. These modifications have helped clarify the role of the sugar moiety in antifungal activity, indicating that the 5-O-(6-deoxy-beta-D-sugar) is essential for activity, while certain other sugar derivatives can retain activity against yeasts nih.gov.
Modifications to the amino acid side chain have also been investigated. A series of alanine-exchanged analogs of pradimicin A were designed and synthesized to study the effect of the amino acid substitution on antifungal activity. Additionally, N,N-dimethyl pradimicins were synthesized through the reductive alkylation of pradimicins A, E, and FA-2. These synthetic N,N-dimethyl derivatives demonstrated superior in vitro antifungal activity compared to pradimicin A and showed improvements in water solubility and animal tolerance. N,N-Dimethylpradimicin FA-2, for instance, was found to be effective in experimental in vivo fungal infection models.
Rational design is also informed by the unique carbohydrate-binding properties of pradimicins, particularly their calcium-dependent recognition of D-mannopyranosides. Understanding the molecular basis of this interaction, including mapping the primary mannose binding site of pradimicin A, provides a foundation for designing analogs with tailored binding affinities and specificities. While some rational design efforts explore carbohydrate-binding molecules inspired by pradimicins for antiviral applications, direct modifications of the pradimicin scaffold remain a key strategy for developing analogs with enhanced therapeutic potential uni.lu.
Mechanisms of Resistance Development to Pradimicin Compounds
Viral Resistance Mechanisms to Glycan-Binding Agents
Pradimicins act as viral entry inhibitors by binding to the dense shield of N-glycans on the envelope glycoproteins of viruses like Human Immunodeficiency Virus (HIV) and SARS-CoV-2. asm.orgeurekalert.orgosaka-u.ac.jp Resistance to these glycan-binding agents is primarily achieved through modifications of this glycan shield.
Prolonged exposure of HIV-1 to Pradimicin A (PRM-A), a compound related to Pradimicin FB, results in the selection of mutant virus strains that have deletions of N-glycosylation sites in the viral envelope glycoprotein (B1211001) gp120. asm.org These glycans are the primary targets for pradimicins, and their removal reduces the binding efficiency of the drug. asm.org
A key finding is that PRM-A presents a high genetic barrier to resistance. asm.org A significant number of N-glycosylation site deletions—often more than five—are required to achieve even a moderate level of drug resistance. asm.org This suggests that the virus must undergo substantial genetic evolution to escape the inhibitory effects of pradimicins. asm.org Importantly, these mutated viral strains that are resistant to PRM-A remain fully sensitive to other classes of clinically used anti-HIV drugs. asm.org
The envelope glycoproteins of viruses like HIV are covered in a dense coating of glycans, which acts as a "glycan shield" to protect the virus from the host's immune system. nih.gov Pradimicins function by cross-linking these glycans, which may disrupt the conformational changes in gp120 necessary for virus-cell fusion. asm.org
Parasite Resistance Adaptations to Pradimicins
In parasites such as Trypanosoma brucei, the causative agent of African trypanosomiasis, the entire surface is covered by a dense coat of Variant Surface Glycoproteins (VSGs). nih.govnih.govnih.gov Pradimicins exert their trypanocidal effect by binding to the N-glycans of these VSGs, leading to defects in cellular processes like endocytosis and ultimately, parasite death. nih.govresearchgate.net Resistance in these parasites is linked to modifications of the VSG glycosylation. nih.gov
Studies involving the generation of Pradimicin A-resistant T. brucei have demonstrated that resistance is a consequence of defective N-glycosylation of VSGs. nih.govresearchgate.net This aberrant glycosylation results from the down-regulation of oligosaccharyltransferase (OST) genes, which are crucial for the attachment of sugar chains to proteins. nih.govresearchgate.net
Specifically, the depletion of the OST subunit TbSTT3B was shown to confer high resistance to Pradimicin S (a derivative of Pradimicin A), confirming the central role of this enzyme in creating the oligomannose N-glycans that pradimicins target. nih.gov The resulting change in the glycan composition of the VSGs leads to a compromised binding efficiency for pradimicins, as confirmed by surface plasmon resonance studies showing poorer binding of the drug to VSG from resistant parasites compared to the parental strain. nih.gov
Table 1: Effect of Oligosaccharyltransferase (OST) Depletion on Pradimicin S Resistance in T. brucei
| Gene Depleted | Fold Resistance to Pradimicin S |
|---|---|
| TbSTT3A | 0.6-fold (slight sensitization) |
| TbSTT3B | 14.3-fold |
Data sourced from studies on T. brucei resistance mechanisms. nih.gov
While altering the glycan composition of VSGs confers resistance to pradimicins, it comes at a significant biological cost to the parasite. nih.govresearchgate.net The aberrant glycosylation of VSGs in pradimicin-resistant T. brucei strains leads to reduced parasite infectivity. nih.govresearchgate.net This underscores the critical role that proper glycosylation plays in the parasite's virulence and its ability to evade the host immune system. nih.govnih.govresearchgate.net The trade-off between drug resistance and fitness is a crucial factor in the evolution of microbial populations, where the benefits of surviving a drug are weighed against the costs of reduced virulence or reproductive capacity. nih.gov This fitness cost suggests that in the absence of the drug, resistant parasites may be outcompeted by their wild-type counterparts.
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| Pradimicin A | PRM-A |
| This compound | |
| Pradimicin S | PRM-S |
| Benanomycin A | |
| Concanavalin A | ConA |
| Enfuvirtide | T20 |
| Urtica dioica agglutinin | UDA |
| Nictaba | NPA |
| Galanthus nivalis agglutinin | GNA |
| Cyanovirin-N | CV-N |
Advanced Research Methodologies and Spectroscopic Analysis in Pradimicin Fb Studies
Spectroscopic Techniques for Ligand Binding and Conformational Studies
Spectroscopy is a cornerstone in the study of pradimicins, offering deep insights into the conformational changes and binding events that occur upon interaction with ligands such as calcium ions (Ca²⁺) and mannose residues.
Absorbance spectroscopy is a fundamental tool for observing the interactions between pradimicins, Ca²⁺, and their carbohydrate targets. Studies on the pradimicin derivative BMY-28864 have demonstrated distinct changes in the visible absorption spectrum upon the formation of a ternary complex with D-mannopyranoside and calcium.
Initial research under strict analytical conditions, using metal-free preparations, revealed a two-phase reaction sequence. The first phase involves the stereospecific recognition and binding of BMY-28864 to D-mannopyranoside, even in the absence of calcium, which results in a visible absorption maximum shift of approximately 8 nm rsc.org. The subsequent addition of calcium to this conjugate leads to a second phase, the formation of the final ternary complex, which is marked by an additional 8 nm shift in the absorption maximum rsc.org. When all three components are mixed simultaneously, a total shift of about 16 nm is observed, indicating the concurrent occurrence of both binding events rsc.org. These spectrophotometric analyses have been crucial in confirming that terminal D-mannopyranoside is the essential sugar receptor for this class of compounds rsc.org.
Table 1: Absorbance Shifts in BMY-28864 Complex Formation
| Interaction | Condition | Approximate Visible Absorption Maximum Shift (nm) |
|---|---|---|
| BMY-28864 + D-mannopyranoside | Absence of Ca²⁺ | 8 |
| [BMY-28864-D-mannopyranoside] + Ca²⁺ | Presence of Ca²⁺ | 8 |
Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level information on the structure, dynamics, and aggregation behavior of pradimicins in solution. One- and two-dimensional ¹H NMR analyses of the derivative BMY-28864 in D₂O have shown that these molecules exhibit extensive self-association nih.gov. The observation of two-component spectra in very dilute solutions suggests an equilibrium between at least two different aggregative states nih.gov.
The addition of CaCl₂ induces a number of changes in the NMR spectra of BMY-28864, including signal broadening and alterations in chemical shifts. These changes are indicative of the formation of a complex with the Ca²⁺ ion, which shifts the aggregation equilibrium nih.gov. The position of the bound calcium ion can be indirectly determined by observing the NMR shift effects on protons located near the binding site. For the Ca²⁺-saturated complex of BMY-28864, the stoichiometry has been verified to be one Ca²⁺ ion for every two pradimicin molecules nih.gov.
In contrast, studies comparing Pradimicin FB with other derivatives like BMY-28864 and Pradimicin T2 have revealed a significant difference. Unlike the other analogues, the NMR spectrum of this compound does not show a distinct change upon the addition of Ca²⁺ asm.org. This suggests a different mode of interaction or a much weaker affinity for calcium ions under the tested conditions, which may be related to its specific substituent groups asm.org. This finding is critical for understanding the unique properties of this compound within this family of antibiotics.
Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure the real-time kinetics of molecular interactions, including association and dissociation rates, and to determine binding affinity. While specific SPR studies on this compound are not publicly available, research on related compounds like Pradimicin A (PRM-A) and Pradimicin S (PRM-S) demonstrates the utility of this method for characterizing pradimicin-target interactions.
SPR has been employed to analyze the binding of pradimicins to the heavily mannosylated surface glycoproteins of pathogens, such as the HIV envelope glycoprotein (B1211001) gp120 and the variant surface glycoprotein (VSG221) of Trypanosoma brucei rsc.orgnih.gov. In a typical experiment, the target glycoprotein is immobilized on a sensor chip. A series of pradimicin concentrations are then flowed over the surface, and the binding is measured in real-time as a change in response units (RU) rsc.orgasm.org.
For instance, SPR analysis of PRM-S binding to immobilized HIV-1 gp120 showed a clear Ca²⁺-dependent interaction. In the absence of calcium, PRM-S was unable to bind to gp120 nih.gov. The data from such experiments can be used to calculate the equilibrium dissociation constant (Kᴅ), which provides a measure of binding affinity. The IC₅₀ values for HIV-1 inhibition by PRM-S were found to be in the low micromolar range (2-4 µM), consistent with the Kᴅ values determined by SPR nih.gov.
Similarly, SPR has been used to compare the binding of PRM-A and PRM-S to the VSG221 of T. brucei. Serial dilutions of the pradimicins were exposed to sensor chips with either low or high densities of the immobilized VSG221 protein, allowing for a detailed kinetic analysis of the interaction rsc.org.
Table 2: Representative SPR Analysis Parameters for Pradimicin Analogues
| Pradimicin Analogue | Target Ligand | Key Finding |
|---|---|---|
| Pradimicin S | HIV-1 gp120 | Binding is strictly Ca²⁺-dependent. Kᴅ is in the low micromolar range. |
| Pradimicin A | T. brucei VSG221 | Binds to parental VSG221 at varying densities. |
Genetic and Mutational Analysis for Target Identification and Validation
Genetic and mutational analyses are indispensable for identifying the molecular targets of an antimicrobial compound and for validating that the interaction with this target is responsible for the compound's biological activity. This is often achieved by generating and characterizing drug-resistant mutants.
In the context of pradimicins, studies with the yeast Saccharomyces cerevisiae have successfully identified a key component involved in the compound's antifungal action. Researchers isolated a pradimicin-resistant mutant and found a mutation in the putative N-glycosylation sites within the extracellular domain of the osmosensor protein Sln1 nih.gov. A constructed mutant, sln1ΔNG, which specifically lacks these glycosylation sites, was confirmed to be resistant to pradimicin nih.gov. This finding strongly suggests that pradimicin exerts its fungicidal action through an interaction involving the Sln1 protein, validating it as a crucial factor in the drug's mechanism nih.gov.
Similarly, in the context of antiviral activity, target validation has been achieved through the selection of resistant viral strains. Prolonged exposure of HIV-1-infected cell cultures to Pradimicin A leads to the emergence of mutant viruses asm.org. Genetic analysis of these resistant strains revealed deletions of N-glycosylation sites in the envelope glycoprotein gp120 asm.orgnih.gov. The fact that multiple mutations are required to confer moderate resistance indicates a high genetic barrier to pradimicin resistance asm.orgnih.gov. This process not only confirms that the high-mannose glycans on gp120 are the direct targets of Pradimicin A but also validates the mechanism of action as virus entry inhibition through glycan binding asm.org.
In Vitro Cellular Assays for Biological Activity Profiling
In vitro assays are essential for determining the biological activity of a compound against a specific pathogen. For antiviral compounds like this compound, these assays can be cell-based or cell-free.
Cell-free assays are designed to measure the effect of a compound on a specific, isolated step of the viral life cycle, without the complexity of a whole-cell system. Common targets for cell-free antiviral assays include essential viral enzymes such as reverse transcriptase, protease, and integrase, which are critical for HIV replication wjbphs.comresearchgate.netresearchgate.net.
Reverse Transcriptase (RT) Inhibition Assay: This assay measures the synthesis of cDNA from an RNA template by the viral RT enzyme. The inhibition of this process can be quantified, often using colorimetric or radiometric methods, to screen for RT inhibitors researchgate.netresearchgate.net.
Protease Inhibition Assay: This assay typically uses a synthetic substrate that mimics the viral protease's cleavage site. The ability of a compound to block the cleavage of this substrate by the viral protease is measured, often through a change in fluorescence or color horizondiscovery.com.
Integrase Inhibition Assay: This assay measures the ability of the viral integrase enzyme to carry out its two key functions: 3'-end processing of the viral DNA and the subsequent strand transfer reaction that integrates the viral DNA into a target DNA sequence. Inhibition of either step can be detected wjbphs.comnih.gov.
However, the known mechanism of action for the pradimicin family is not the direct inhibition of these intracellular viral enzymes. Instead, pradimicins act as entry inhibitors by binding to the mannose-rich glycans on the surface of the viral envelope glycoprotein, gp120 asm.orgnih.gov. This interaction occurs before the virus enters the host cell. Therefore, while cell-free enzyme assays are a staple of antiviral drug discovery, they are not the primary method used to profile the activity of pradimicins. The biological activity of compounds like this compound is more appropriately characterized by cell-based assays that measure the inhibition of viral entry and subsequent infection, such as syncytium formation inhibition assays or assays that quantify the reduction of viral cytopathic effects. Research has shown that this compound has syncytium formation inhibition activity equivalent to that of Pradimicin S, confirming its role in blocking cell-to-cell virus transmission.
Cell-Based Syncytium Formation Inhibition Assays
Cell-based syncytium formation inhibition assays are critical in the evaluation of the anti-viral activity of pradimicins, particularly against the Human Immunodeficiency Virus (HIV). Syncytium formation is a cytopathic effect of HIV infection where infected cells fuse with uninfected cells, forming large, multinucleated giant cells, which facilitates viral spread. The inhibition of this process is a key indicator of a compound's potential as an entry inhibitor.
While specific studies focusing exclusively on this compound are not extensively detailed in the available literature, research on closely related analogs, such as Pradimicin FS, provides a framework for understanding its likely activity. This compound is produced as a minor product alongside Pradimicin FS during the directed fermentation of Actinomadura spinosa AA0851 with the addition of D-serine nih.govresearchgate.net. Studies have shown that Pradimicin FS exhibits syncytium formation inhibition activity equivalent to that of Pradimicin S nih.govresearchgate.net. This suggests that the core structure of the pradimicin molecule is crucial for this anti-viral action.
The general methodology for such an assay involves the co-culture of persistently HIV-infected cells (e.g., HUT-78/HIV-1) with uninfected T-lymphoid cells (e.g., Sup T1) in the presence of varying concentrations of the test compound. The extent of syncytium formation is then quantified, typically by microscopy, after a set incubation period. The concentration of the compound that inhibits syncytium formation by 50% (EC50) is then determined. For the pradimicin class, this inhibition is attributed to the binding of the molecule to the high-mannose glycans on the viral envelope glycoprotein gp120, thereby preventing its interaction with host cell receptors and subsequent cell-cell fusion kuleuven.be.
Table 1: Syncytium Formation Inhibition Assay Parameters
| Parameter | Description |
| Infected Cell Line | e.g., HUT-78/HIV-1 |
| Uninfected Cell Line | e.g., Sup T1 |
| Assay Endpoint | Quantification of syncytia |
| Measurement | 50% Effective Concentration (EC50) |
Parasite Growth and Morphology Studies
Recent research has expanded the biological profile of pradimicins to include anti-parasitic activity. Studies on Pradimicin A and Pradimicin S have demonstrated their potent trypanocidal activity against Trypanosoma brucei, the causative agent of African sleeping sickness nih.gov. These findings provide a strong rationale for investigating the anti-parasitic potential of this compound.
The primary mechanism of this anti-parasitic action involves the binding of pradimicins to the carbohydrate moieties of the variant surface glycoproteins (VSGs) that coat the parasite nih.gov. This interaction leads to rapid parasite lysis. Detailed morphological studies have revealed that treatment with pradimicins induces significant defects in endocytosis and cytokinesis in the parasites nih.gov.
In a typical study, parasite cultures are treated with varying concentrations of the pradimicin analog. Parasite growth is monitored over time, often by cell counting, to determine the inhibitory concentration. Morphological changes are assessed using techniques such as light and electron microscopy to identify alterations in cellular structure and integrity.
Furthermore, the emergence of drug-resistant parasites has provided insights into the mode of action. Resistant parasites often exhibit defective glycan composition on their VSGs, resulting in decreased binding of pradimicins nih.gov. This highlights the critical role of glycosylation in the parasite's susceptibility to this class of compounds. The antimalarial activity of another analog, Pradimicin U, against Plasmodium falciparum further underscores the potential of the pradimicin scaffold in targeting parasitic diseases nih.gov.
Table 2: Findings from Parasite Growth and Morphology Studies of Pradimicins
| Finding | Description |
| Mechanism of Action | Binding to parasite variant surface glycoproteins (VSGs) nih.gov. |
| Cellular Effects | Induction of defects in endocytosis and cytokinesis nih.gov. |
| Resistance Mechanism | Defective glycan composition in VSGs leading to reduced drug binding nih.gov. |
In Vivo Animal Models for Efficacy and Mechanistic Studies
In vivo animal models are indispensable for evaluating the therapeutic efficacy and understanding the mechanistic aspects of novel antimicrobial agents like this compound in a physiological context. Murine and rabbit models of systemic fungal infections are commonly employed to assess the potential of the pradimicin class of compounds nih.govnih.govnih.govresearchgate.netmdpi.com.
The efficacy of the treatment is evaluated based on several parameters, including survival rates, reduction in fungal burden in target organs (e.g., kidneys, liver, lungs), and histopathological examination of tissues nih.govnih.gov. For instance, studies with BMS-181184 in a rabbit model of invasive pulmonary aspergillosis showed a significant reduction in organism-mediated tissue injury and excess lung weight nih.govasm.org.
Mechanistic studies in these models have supported the in vitro findings, suggesting that the antifungal action of pradimicins is due to their interaction with fungal cell wall mannoproteins in a calcium-dependent manner nih.gov. This leads to a disruption of the cell membrane's integrity and subsequent cell death. The lack of cross-resistance with existing antifungal agents is a significant advantage of this class of compounds nih.gov.
Table 3: Common Endpoints in In Vivo Antifungal Efficacy Studies
| Endpoint | Description |
| Survival Rate | Percentage of animals surviving over a defined period. |
| Fungal Burden | Quantification of fungal colonies in target organs. |
| Histopathology | Microscopic examination of tissue for signs of infection and drug-induced changes. |
| Biomarkers | Measurement of markers of fungal infection or host response. |
Challenges and Future Directions in Pradimicin Fb Research
Overcoming Aggregation Tendencies in Aqueous Solutions for Enhanced Research Applicability
A significant challenge limiting the practical application of pradimicins, including Pradimicin FB, is their inherent tendency to form water-insoluble aggregates, particularly in the presence of Ca²⁺ ions. acs.orgnih.govresearchgate.net This aggregation behavior complicates structural analysis using techniques like X-ray crystallography and solution NMR spectroscopy, as it makes it difficult to analyze complex structures. nih.gov In dilute conditions aimed at minimizing aggregation, a complicated equilibrium exists with various complexes, further hindering solution NMR analysis. nih.gov
Studies have investigated the aggregation behavior of pradimicin derivatives in aqueous solution. For instance, research comparing this compound with Pradimicin T2 and BMY (Pradimicin A) showed that while BMY and T2 exhibit similar supramolecular behavior and calcium binding, the NMR spectrum of FB does not show a distinct change upon Ca²⁺ addition, unlike BMY and T2. bocsci.com This suggests potential differences in how FB interacts with calcium and its aggregation tendencies compared to other pradimicins. The interaction of pradimicins with divalent metal ions is thought to be related to ionic electronegativity and the amphoteric property of the antibiotics. bocsci.com
Overcoming this aggregation is crucial for enhanced research applicability, particularly for detailed mechanistic studies and the development of pradimicin-based tools. Strategies to suppress aggregation are being explored, such as chemical derivatization. nih.gov For example, a 2-hydroxyethylamide derivative of Pradimicin A (PRM-EA) has shown little aggregation in neutral aqueous media while retaining its mannose-binding specificity, demonstrating the potential of chemical modification to address this challenge. acs.org
Further Elucidation of Unresolved Molecular and Cellular Mechanistic Aspects
While pradimicins are known to exert antifungal activity through calcium-dependent binding to cell wall mannans, leading to osmotic lysis and leakage of intracellular contents, the complete molecular and cellular mechanisms are not yet fully understood. tandfonline.comoup.comnih.gov Pradimicins act as lectin mimics, recognizing specific sugars like mannose in a calcium-dependent manner. nih.govnih.gov The formation of a ternary complex involving pradimicin, specific sugar (mannose), and calcium is considered the initial step triggering fungicidal action. nih.gov
However, detailed structural analysis of the complexes formed (e.g., [PRM₂/Ca²⁺], [PRM₂/Ca²⁺/Man₂], [PRM₂/Ca²⁺/Man₄]) has been challenging due to aggregation and the complicated equilibrium in solution. nih.gov Solid-state NMR spectroscopy has emerged as a promising strategy to circumvent these issues by utilizing the aggregation properties, allowing for the identification of the mannose binding site within Pradimicin A. nih.govresearchgate.net The binding site appears to involve the D-alanine moiety and the ABC rings of Pradimicin A. researchgate.net Further research is needed to fully elucidate the interactions at the molecular level and the subsequent cellular events that lead to fungal cell death. Understanding the precise mechanism of action is vital for rational drug design and overcoming potential resistance mechanisms.
Exploration of Broader Biological Activities and Target Organisms
Pradimicins, including this compound, have demonstrated antifungal activity against a range of fungi, such as Candida and Aspergillus species. encyclopedia.pub Pradimicin FS, an analog produced alongside this compound, has shown equivalent in vitro and in vivo antifungal activities to Pradimicin S. doi.orgnih.govresearchgate.net Beyond antifungal effects, pradimicins have also shown activity against certain viruses, including HIV and HCV. csic.esplos.orgnih.gov Pradimicin A, for instance, has been reported to block HIV infection in vitro, an action suppressed by mannan (B1593421). oup.com Pradimicin S, a water-soluble derivative, inhibits various HIV and SIV strains by blocking virus entry and interfering with DC-SIGN-mediated capture and transmission. nih.gov It binds strongly to HIV-1 gp120 in a Ca²⁺-dependent manner. nih.gov
The potential for pradimicins to target glycans on the surface of enveloped viruses, such as the SARS-CoV-2 spike glycoprotein (B1211001), is also being explored, suggesting broader antiviral potential. tandfonline.com Furthermore, carbohydrate-binding pradimicins have shown promising trypanocidal activity against Trypanosoma brucei, the parasite causing African sleeping sickness, by binding to variant surface glycoproteins (VSGs) and inducing endocytosis defects. csic.esplos.orgresearchgate.net
Future research directions include a more comprehensive exploration of the biological activities of this compound and its derivatives against a wider range of fungal pathogens, viruses, and potentially other microorganisms or disease targets where glycan recognition plays a role. Investigating the activity against drug-resistant strains of existing targets is also crucial.
Development of Pradimicin-Based Research Tools for Glycobiology
The unique Ca²⁺-dependent mannose-binding property of pradimicins makes them valuable candidates for the development of research tools in glycobiology. acs.orgnih.govresearchgate.net Mannose-containing glycans are increasingly recognized for their significant roles in various biological and pathological processes. nih.gov Lectins are commonly used to analyze glycan structure and function, but pradimicins offer an alternative with distinct binding specificity. nih.gov
Despite their potential, the aggregation issue has limited the practical application of pradimicins as glycobiology tools. acs.orgnih.gov However, successful derivatization strategies that reduce aggregation while maintaining mannose specificity, such as the development of PRM-EA from Pradimicin A, highlight the feasibility of creating functional pradimicin-based probes. acs.org PRM-EA, for example, has been shown to selectively stain glycoproteins with terminal mannose residues. acs.orgresearcher.life
Future efforts in this area will focus on developing a diverse array of this compound-based probes and tools with improved solubility, reduced aggregation, and potentially modified or enhanced glycan binding specificities. These tools could be invaluable for detecting, isolating, and studying mannose-containing glycans and glycoproteins in various biological contexts, including cell surface interactions, immune responses, and pathogen recognition.
Potential for Rational Drug Design and Development based on SAR Insights
Understanding the structure-activity relationships (SAR) of pradimicins is fundamental for the rational design and development of new drug candidates with improved efficacy, reduced toxicity, and better pharmacokinetic properties. Studies on pradimicin analogs have already provided insights into how structural modifications affect biological activity. For instance, this compound is identified as deglucosylpradimicin FL, and Pradimicin FS is a D-serine analog of Pradimicin S. doi.orgnih.gov These structural variations contribute to their specific activities.
The Ca²⁺-dependent mannose binding is a key aspect of pradimicin activity, and understanding the structural basis of this interaction is crucial for SAR studies. nih.govresearchgate.netnih.gov The identification of the mannose binding site in Pradimicin A provides a starting point for designing analogs with tailored binding affinities. researchgate.net
Future research will involve systematic SAR studies on this compound and its derivatives, exploring modifications to the aglycone core, sugar moieties, and amino acid residues. This will be guided by insights from structural studies (including solid-state NMR), binding assays, and biological activity evaluations. The goal is to design novel compounds with optimized properties for specific applications, potentially leading to the development of new antifungal, antiviral, or antiparasitic agents with improved therapeutic profiles. The development of more water-soluble derivatives, like Pradimicin S, which showed enhanced properties for systemic use, is an example of how targeted modifications based on SAR can yield promising drug leads. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
